molecular formula C25H34ClN3O4S B1628259 Ntncb hydrochloride CAS No. 486453-65-0

Ntncb hydrochloride

Cat. No.: B1628259
CAS No.: 486453-65-0
M. Wt: 508.1 g/mol
InChI Key: BKCQHNDMUNWNQC-UHFFFAOYSA-N
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Description

Ntncb hydrochloride is a potent and selective neuropeptide Y Y5 receptor antagonist. It has a Ki value of 8 nM against the human Y5 receptor . This compound is primarily used in scientific research to study the neuropeptide Y system, which is involved in various physiological processes including appetite regulation, anxiety, and circadian rhythms.

Preparation Methods

The preparation of Ntncb hydrochloride involves synthetic routes that typically include the dissolution of the compound in a solvent such as dimethyl sulfoxide (DMSO). For instance, a mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of DMSO to achieve a concentration of 40 mg/mL . Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Ntncb hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a dehydroxylated product.

Scientific Research Applications

Ntncb hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Ntncb hydrochloride exerts its effects by acting as a competitive antagonist of the neuropeptide Y Y5 receptor. This means it binds to the receptor without activating it, thereby blocking the action of neuropeptide Y. The molecular targets involved include calcium channels, GABA receptors, and neurotransmitter transporters . The exact pathways are still being studied, but it is known to interfere with the signaling mechanisms that regulate appetite, anxiety, and circadian rhythms.

Comparison with Similar Compounds

Ntncb hydrochloride is unique in its high selectivity and potency for the neuropeptide Y Y5 receptor. Similar compounds include:

Compared to these compounds, this compound stands out due to its high affinity and selectivity for the Y5 receptor, making it a valuable tool in neuropeptide Y research.

Properties

IUPAC Name

2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S.ClH/c29-28(30)24-7-3-4-8-25(24)33(31,32)27-18-20-11-9-19(10-12-20)16-26-17-21-13-14-22-5-1-2-6-23(22)15-21;/h1-8,19-21,26-27H,9-18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCQHNDMUNWNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNCC2CCC3=CC=CC=C3C2)CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587873
Record name 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486453-65-0
Record name 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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